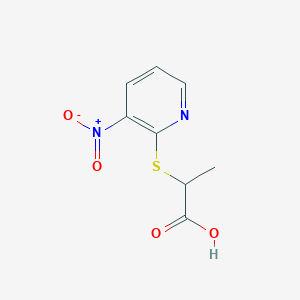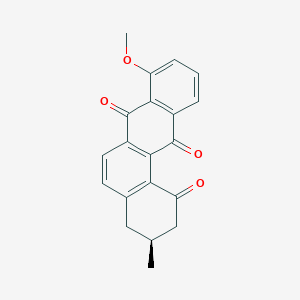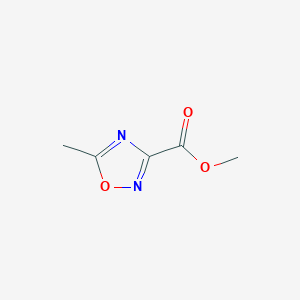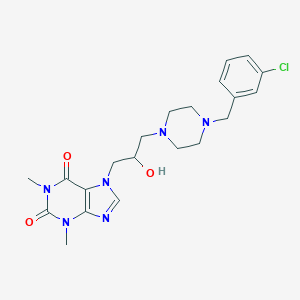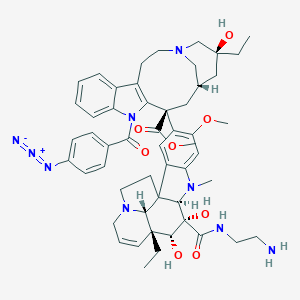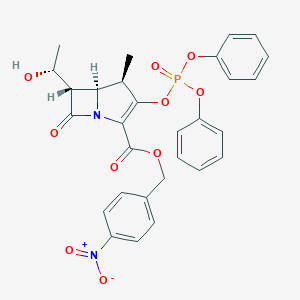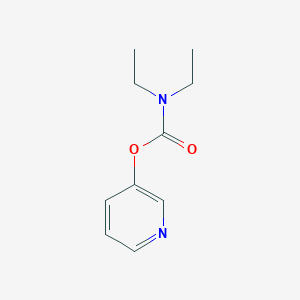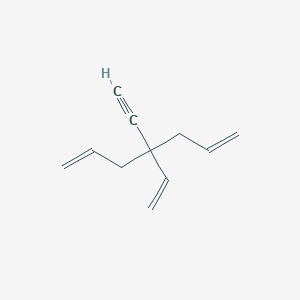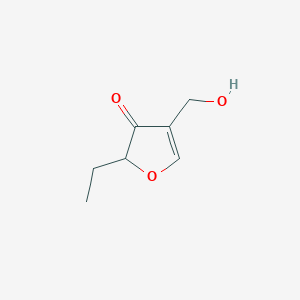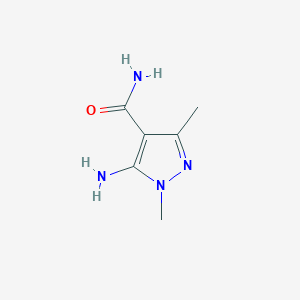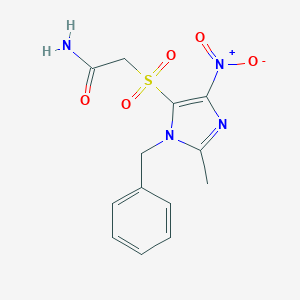
N(10)-Propargylfolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(10)-Propargylfolic acid (PFA) is a synthetic form of folic acid that has gained significant attention in recent years due to its potential therapeutic applications. PFA is a modified form of folic acid that contains a propargyl group attached to the N(10) position of the pteridine ring. This modification enhances the stability of the molecule and makes it more resistant to degradation by enzymes in the body.
科学研究应用
N(10)-Propargylfolic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it is being investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. N(10)-Propargylfolic acid has also been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N(10)-Propargylfolic acid has been shown to have anti-inflammatory properties, and it is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of N(10)-Propargylfolic acid is not fully understood, but it is believed to involve the inhibition of folate-dependent enzymes, which are essential for DNA synthesis and repair. N(10)-Propargylfolic acid has been shown to selectively target cancer cells, which have a higher demand for folate than normal cells. This selective targeting makes N(10)-Propargylfolic acid a promising candidate for cancer therapy.
生化和生理效应
N(10)-Propargylfolic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N(10)-Propargylfolic acid has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, N(10)-Propargylfolic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N(10)-Propargylfolic acid has several advantages for lab experiments. It is stable and easy to handle, and it can be synthesized in high yield and purity. N(10)-Propargylfolic acid is also selective in its targeting of cancer cells, which makes it a promising candidate for cancer therapy. However, N(10)-Propargylfolic acid has some limitations for lab experiments. It has a short half-life in the body, which limits its effectiveness as a therapeutic agent. N(10)-Propargylfolic acid also has limited solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for research on N(10)-Propargylfolic acid. One area of research is the development of more stable and effective forms of N(10)-Propargylfolic acid. Another area of research is the investigation of N(10)-Propargylfolic acid as a potential treatment for other diseases, such as autoimmune diseases and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of N(10)-Propargylfolic acid as a therapeutic agent.
Conclusion
In conclusion, N(10)-Propargylfolic acid is a synthetic form of folic acid that has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases. N(10)-Propargylfolic acid has been extensively studied for its biochemical and physiological effects, and it has shown promising results in lab experiments. However, more research is needed to fully understand the mechanism of action of N(10)-Propargylfolic acid and its potential as a therapeutic agent.
合成方法
The synthesis of N(10)-Propargylfolic acid involves several steps, including the protection of the carboxylic acid group, the introduction of the propargyl group, and the deprotection of the carboxylic acid group. The process can be carried out using various chemical reactions, including esterification, amidation, and deprotection reactions. The final product is obtained in high yield and purity using this method.
属性
CAS 编号 |
101760-45-6 |
|---|---|
产品名称 |
N(10)-Propargylfolic acid |
分子式 |
C22H21N7O6 |
分子量 |
479.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H21N7O6/c1-2-9-29(11-13-10-24-18-17(25-13)20(33)28-22(23)27-18)14-5-3-12(4-6-14)19(32)26-15(21(34)35)7-8-16(30)31/h1,3-6,10,15H,7-9,11H2,(H,26,32)(H,30,31)(H,34,35)(H3,23,24,27,28,33)/t15-/m0/s1 |
InChI 键 |
SQJGTVKPWANJGI-HNNXBMFYSA-N |
手性 SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
规范 SMILES |
C#CCN(CC1=CN=C2C(=N1)C(=O)N=C(N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



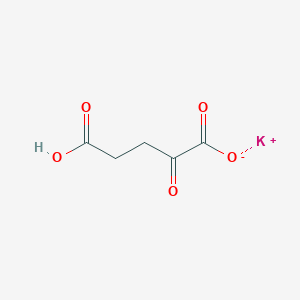

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
